Fmoc-D-Dab(Boc)-OH
CAS No.: 114360-56-4
VCID: VC21536902
Molecular Formula: C24H28N2O6
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-D-Dab(Boc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-t-butyloxycarbonyl-D-2,4-diaminobutyric acid, is a protected amino acid derivative used extensively in peptide synthesis. This compound is crucial for the incorporation of D-2,4-diaminobutyric acid into peptides, which can have significant implications in pharmaceutical and biochemical research. Applications in Peptide SynthesisFmoc-D-Dab(Boc)-OH is primarily used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, while the Boc (tert-butoxycarbonyl) group protects the gamma-amino group of the diaminobutyric acid residue. These protecting groups are crucial for preventing unwanted side reactions during the synthesis process. Role in Peptide Synthesis
Detailed Chemical Information
Physical Appearance and Handling
Research Findings and ApplicationsFmoc-D-Dab(Boc)-OH has been utilized in various biochemical studies, particularly in the synthesis of peptides with unique structural properties. The incorporation of D-2,4-diaminobutyric acid into peptides can alter their biological activity, stability, and interaction with enzymes or receptors. Biochemical Implications
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 114360-56-4 | ||||||||||||
Product Name | Fmoc-D-Dab(Boc)-OH | ||||||||||||
Molecular Formula | C24H28N2O6 | ||||||||||||
Molecular Weight | 440.5 g/mol | ||||||||||||
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | ||||||||||||
Standard InChI | InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1 | ||||||||||||
Standard InChIKey | LIWKOFAHRLBNMG-HXUWFJFHSA-N | ||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | ||||||||||||
SMILES | CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | ||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | ||||||||||||
PubChem Compound | 7021129 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume